molecular formula C10H14N2OS B14451617 N-Ethyl-N-(4-methoxyphenyl)thiourea CAS No. 73901-44-7

N-Ethyl-N-(4-methoxyphenyl)thiourea

Cat. No.: B14451617
CAS No.: 73901-44-7
M. Wt: 210.30 g/mol
InChI Key: IKEMLJROHUJEKQ-UHFFFAOYSA-N
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Description

N-Ethyl-N-(4-methoxyphenyl)thiourea is an organosulfur compound with the molecular formula C10H14N2OS. It is a derivative of thiourea, characterized by the presence of an ethyl group and a 4-methoxyphenyl group attached to the nitrogen atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions

N-Ethyl-N-(4-methoxyphenyl)thiourea can be synthesized through the reaction of 4-methoxyaniline with ethyl isothiocyanate. The reaction typically occurs in an organic solvent such as ethanol or acetonitrile, under reflux conditions. The product is then purified by recrystallization from a suitable solvent .

Industrial Production Methods

The process may be optimized for higher yields and purity through the use of advanced purification techniques such as column chromatography and crystallization .

Chemical Reactions Analysis

Types of Reactions

N-Ethyl-N-(4-methoxyphenyl)thiourea undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-Ethyl-N-(4-methoxyphenyl)thiourea has several applications in scientific research:

    Chemistry: Used as an intermediate in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Explored for its pharmacological properties, including antibacterial and antifungal activities.

    Industry: Utilized in the production of polymers, dyes, and other materials

Mechanism of Action

The mechanism of action of N-Ethyl-N-(4-methoxyphenyl)thiourea involves its interaction with specific molecular targets. In biological systems, it may inhibit enzyme activity by binding to the active site or altering the enzyme’s conformation. The compound’s thiourea group can form hydrogen bonds and coordinate with metal ions, affecting various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Its combination of functional groups allows for versatile reactivity and interactions in various chemical and biological contexts .

Properties

CAS No.

73901-44-7

Molecular Formula

C10H14N2OS

Molecular Weight

210.30 g/mol

IUPAC Name

1-ethyl-1-(4-methoxyphenyl)thiourea

InChI

InChI=1S/C10H14N2OS/c1-3-12(10(11)14)8-4-6-9(13-2)7-5-8/h4-7H,3H2,1-2H3,(H2,11,14)

InChI Key

IKEMLJROHUJEKQ-UHFFFAOYSA-N

Canonical SMILES

CCN(C1=CC=C(C=C1)OC)C(=S)N

Origin of Product

United States

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